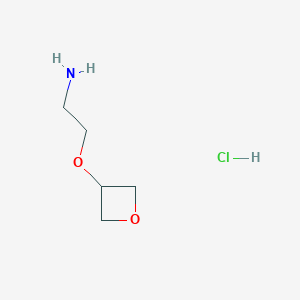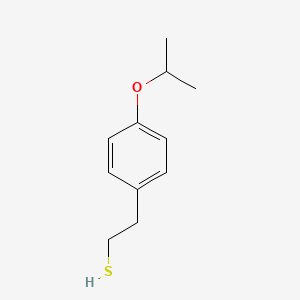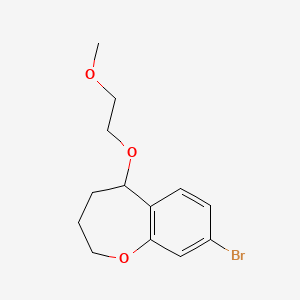
2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a derivative of oxetane, a four-membered cyclic ether, and is known for its unique structural properties and reactivity. This compound is of interest in various fields of scientific research, including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring . The reaction conditions often require moderate heating and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol (t-BuOH) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the amine group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine (Br2) for bromination, meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation, and sodium hydride (NaH) for deprotonation . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the oxetane ring can lead to brominated derivatives, while epoxidation can introduce epoxide groups .
Scientific Research Applications
2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)ethan-1-aminehydrochloride involves its interaction with molecular targets through its oxetane ring and amine group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yl)ethan-1-amine: This compound is similar in structure but lacks the hydrochloride group.
2-(Oxetan-3-yloxy)ethane-1-sulfonyl chloride: This compound has a sulfonyl chloride group instead of an amine group, leading to different reactivity and applications.
Uniqueness
Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C5H12ClNO2 |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
2-(oxetan-3-yloxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-1-2-8-5-3-7-4-5;/h5H,1-4,6H2;1H |
InChI Key |
FBZZETGHBICHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(Cyclopropylmethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13583769.png)



![3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13583807.png)

